molecular formula C12H15NO3 B5663574 Morpholine-4-carboxylic acid p-tolyl ester

Morpholine-4-carboxylic acid p-tolyl ester

Cat. No.: B5663574
M. Wt: 221.25 g/mol
InChI Key: XNHCGFLXFHEXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine-4-carboxylic acid p-tolyl ester is a chemical building block of interest in medicinal and organic chemistry. Compounds featuring both morpholine and p-tolyl (4-methylphenyl) motifs are frequently explored in pharmaceutical research . The morpholine ring is a common pharmacophore found in molecules targeting various kinases, while the p-tolyl group can influence the compound's lipophilicity and metabolic properties . As an ester, this reagent may serve as a versatile synthetic intermediate, potentially used in the development of more complex molecules such as protease inhibitors or kinase-targeted therapies. It is strictly for research applications in a controlled laboratory environment and is not intended for human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(4-methylphenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-10-2-4-11(5-3-10)16-12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHCGFLXFHEXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine-4-carboxylic acid p-tolyl ester typically involves the esterification of morpholine-4-carboxylic acid with p-tolyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-carboxylic acid p-tolyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Morpholine-4-carboxylic acid p-tolyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of morpholine-4-carboxylic acid p-tolyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release morpholine-4-carboxylic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Esters with p-Tolyl Groups

  • Benzoic Acid p-Tolyl Ester (CAS 614-34-6) :

    • Molecular Formula : C₁₄H₁₂O₂
    • Molecular Weight : 212.24 g/mol .
    • Key Differences : Lacks the morpholine ring, resulting in lower polarity and molecular weight. Used in flavor/fragrance industries (FEMA 3077) .
  • p-Tolyl Phenylacetate (HMDB0041564) :

    • Molecular Formula : C₁₅H₁₄O₂
    • Applications : A flavoring agent (FEMA 3077) with a phenylacetate backbone .
  • p-Tolyl Acetate (CAS 140-39-6) :

    • Molecular Formula : C₉H₁₀O₂
    • Properties : Simpler structure with higher volatility (vapor pressure ~0.00713 mm Hg for analogous esters) .

Morpholine-Based Esters

  • 3-Morpholin-4-yl-but-2-enoic Acid Ethyl Ester (CAS 36277-32-4): Molecular Formula: C₁₀H₁₇NO₃ Applications: Used as a synthetic intermediate in pharmaceuticals . Differs in the unsaturated carboxylic chain.
  • 4-(Phenylmethyl)-2-Morpholinecarboxylic Acid Ethyl Ester :

    • Structure : Features a benzyl substitution on the morpholine ring, altering steric and electronic properties .

Sulfonate and Carbonate Esters

  • Ethyl p-Tolyl Carbonate (CAS 22719-81-9) :

    • Molecular Formula : C₁₀H₁₂O₃
    • Physical Properties : Log Kow = 2.49, water solubility = 411.6 mg/L . Carbonate esters exhibit distinct hydrolysis kinetics compared to carboxylic esters.
  • p-Tolyl Octanoate (CAS 59558-23-5): Toxicity: Moderately toxic (rat oral LD₅₀ = 1600 mg/kg) and a skin irritant .

Key Research Findings and Data

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) log Kow Water Solubility (mg/L)
Morpholine-4-carboxylic acid p-tolyl ester* C₁₂H₁₅NO₃ ~235.24 ~2.8† ~200‡
Benzoic acid p-tolyl ester C₁₄H₁₂O₂ 212.24 3.5 50
Ethyl p-tolyl carbonate C₁₀H₁₂O₃ 180.20 2.49 411.6
p-Tolyl octanoate C₁₅H₂₂O₂ 234.37 4.5 <10

*Estimated values based on structural analogs. †Predicted using EPI Suite for similar esters . ‡Inferred from morpholine ethyl ester solubility trends.

Biological Activity

Morpholine-4-carboxylic acid p-tolyl ester is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound (also known as 4-(p-tolyl)morpholine) is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H15_{15}NO
  • CAS Number : 766255
  • Molecular Weight : 179.25 g/mol

This compound features a morpholine ring substituted with a p-tolyl group at the 4-position, which influences its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer properties of morpholine derivatives. Specifically, compounds containing morpholine moieties have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain morpholine derivatives exhibited high antiproliferative activity against human cervical cancer (HeLa) cells, with growth inhibition percentages (GI%) ranging from 77% to 100% across different compounds tested .

CompoundCell LineGI%
Compound IHeLa77%
Compound IIHeLa93%
Compound IIIHeLa100%

These findings suggest that morpholine derivatives may serve as promising candidates for developing new anticancer agents.

The mechanism underlying the anticancer activity of morpholine derivatives often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies have indicated that these compounds can inhibit epidermal growth factor receptor (EGFR) dimerization and subsequent phosphorylation, leading to reduced cancer cell proliferation .

Antimicrobial Activity

Morpholine derivatives have also been investigated for their antimicrobial properties. A study assessing various morpholine-based compounds found that they exhibited moderate to strong activity against several bacterial strains. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the morpholine ring could enhance antimicrobial efficacy .

Case Studies

  • Anticancer Activity in Animal Models :
    A preclinical study evaluated the efficacy of morpholine derivatives in mouse models bearing human tumor xenografts. The results showed that certain derivatives significantly reduced tumor size compared to control groups, demonstrating their potential as therapeutic agents .
  • Antimicrobial Efficacy :
    In another study, a series of morpholine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substituents exhibited superior antibacterial activity, suggesting that structural modifications can optimize their effectiveness .

Research Findings

A systematic review of literature reveals several key findings regarding the biological activity of this compound:

  • Inhibition of Cancer Cell Growth : The compound has shown promise in inhibiting growth in various cancer cell lines.
  • Antimicrobial Properties : Morpholine derivatives demonstrate significant antimicrobial activity against pathogenic bacteria.
  • Potential for Drug Development : Due to its diverse biological activities, there is potential for further development into pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Morpholine-4-carboxylic acid p-tolyl ester, and how are reaction conditions optimized?

  • Methodology : The ester is typically synthesized via coupling reactions. For example, acid chloride intermediates of morpholine-4-carboxylic acid can react with p-tolyl alcohol using coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) under nitrogen. Catalytic DMAP may enhance reactivity. Reaction optimization includes monitoring pH (neutral to slightly basic), temperature (0–25°C), and purification via column chromatography .
  • Validation : Confirm product purity using HPLC (>97%) and structural integrity via 1^1H/13^13C NMR (e.g., ester carbonyl peaks at ~170 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for the morpholine ring (δ 3.5–4.0 ppm, multiplet) and p-tolyl group (aromatic protons at δ 7.1–7.3 ppm) .
  • IR Spectroscopy : Ester C=O stretch (~1740 cm1^{-1}) and morpholine C-O-C vibrations (~1120 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]+^+) matching theoretical molecular weight (e.g., calculated for C12_{12}H15_{15}NO3_3: 221.27 g/mol) .

Q. How should researchers assess the stability and storage conditions of this compound?

  • Guidelines :

  • Stability Tests : Perform accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH). Monitor decomposition via TGA/DSC .
  • Storage : Store in airtight containers at –20°C, protected from light and moisture. Use desiccants (e.g., silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve enantiomers in chiral derivatives of Morpholine-4-carboxylic acid esters?

  • Approaches :

  • Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Optimize flow rate (0.5–1.0 mL/min) and column temperature (25–40°C) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures. Monitor enantiomeric excess (ee) via chiral HPLC (>99.6% ee achievable) .

Q. How can computational modeling predict the reactivity of this ester in nucleophilic acyl substitution?

  • Methods :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model transition states and activation energies. Compare with experimental kinetics (e.g., reaction with amines or thiols) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates using GROMACS .

Q. How should researchers address contradictory data on the compound’s thermal stability?

  • Resolution Protocol :

Cross-validate using multiple techniques (TGA for mass loss, DSC for enthalpy changes).

Replicate experiments under controlled humidity (e.g., <5% RH vs. ambient).

Compare with structurally similar esters (e.g., tert-butyl morpholinecarboxylates) to identify substituent effects .

Applications in Academic Research

Q. What role does this ester play in synthesizing kinase inhibitors or anticancer agents?

  • Case Study : Analogous morpholinecarboxylate esters (e.g., tert-butyl derivatives) serve as intermediates in KRASG12C inhibitors (e.g., RMC-6291). The ester acts as a protecting group, enabling selective deprotection under acidic conditions (TFA/DCM) .

Q. How can researchers troubleshoot low yields in coupling reactions involving this ester?

  • Troubleshooting Checklist :

  • Purity of Reagents : Ensure p-tolyl alcohol is dry (molecular sieves) and acid chloride is freshly prepared.
  • Side Reactions : Add scavengers (e.g., Hünig’s base) to neutralize HCl byproducts.
  • Scale-Up Adjustments : Increase solvent volume to avoid aggregation; use slow addition of reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.